Cevimeline.HCl
Description
Evolution of Muscarinic Receptor Agonism Research
The journey into understanding muscarinic receptor agonism began in the early 20th century with the work of Sir Henry Dale, who first characterized the "muscarinic" actions of acetylcholine (B1216132). numberanalytics.com These actions were named after muscarine, an alkaloid found in certain mushrooms, which mimicked the effects of parasympathetic nerve stimulation. wikipedia.org For many years, muscarinic receptors were considered a single entity. However, the development of more selective pharmacological tools began to suggest the existence of subtypes. taylorandfrancis.com
A pivotal moment in the evolution of this research field was the molecular cloning of the muscarinic receptors in the 1980s, which definitively identified five distinct subtypes: M1, M2, M3, M4, and M5. numberanalytics.com This discovery opened up new avenues for research, as it became clear that these subtypes have different tissue distributions and physiological functions. numberanalytics.comnih.gov The M1, M3, and M5 receptors are known to couple to Gq proteins, leading to the activation of phospholipase C, while the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. wikipedia.orgmdpi.com
The distinct roles of these subtypes sparked a quest for subtype-selective agonists. The M1 receptor is predominantly found in the central nervous system and exocrine glands, playing a role in cognitive function and secretion. numberanalytics.comwikipedia.org The M2 receptor is primarily located in the heart, where it mediates a decrease in heart rate. nih.gov M3 receptors are abundant in smooth muscle and glands, controlling contraction and secretion. wikipedia.orgnih.gov The M4 and M5 receptors are also found in the central nervous system, with emerging roles in various neurological processes. wikipedia.org The development of drugs that could selectively target these subtypes held the promise of more precise therapeutic interventions with fewer side effects. However, this proved to be a significant challenge due to the highly conserved nature of the acetylcholine binding site (the orthosteric site) across all five subtypes. researchgate.net
Cevimeline (B1668456).HCl as a Cholinergic Agonist: Historical and Contemporary Research Significance
Cevimeline.HCl, also known by its developmental codes such as AF102B, emerged from the pursuit of subtype-selective muscarinic agonists. nih.gov It is a quinuclidine (B89598) derivative of acetylcholine and functions as a cholinergic agonist with a notable preference for M1 and M3 muscarinic receptors. clinicaltrials.govdrugbank.com This selectivity is a key aspect of its research significance.
Historically, the primary clinical application and research focus for cevimeline has been in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. uiowa.edu The therapeutic rationale is its ability to stimulate the M3 receptors on salivary glands, thereby increasing saliva production. drugbank.comresearchgate.net Research has shown that cevimeline has a longer duration of action compared to the non-selective muscarinic agonist, pilocarpine (B147212). uiowa.edu Some animal studies have suggested that cevimeline has a significantly higher affinity for M3 receptors compared to pilocarpine. researchgate.net
The contemporary research significance of this compound extends beyond its use in Sjögren's syndrome. Its high affinity for the M1 receptor has made it a compound of interest in the study of neurodegenerative disorders, particularly Alzheimer's disease. nih.gov The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. As an M1 agonist, cevimeline has been investigated for its potential to enhance cognitive function. nih.gov Preclinical studies in animal models have suggested that cevimeline can improve learning and memory. nih.gov
Furthermore, research has explored the effects of cevimeline on other M3-mediated functions, such as gastric motility. jkpractitioner.com The compound's specific receptor profile continues to make it a valuable tool for researchers investigating the physiological and pathological roles of M1 and M3 muscarinic receptors.
This compound Muscarinic Receptor Activity
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
This table presents the half-maximal effective concentration (EC50) values of cevimeline for the five human muscarinic receptor subtypes, indicating its functional potency. A lower EC50 value signifies higher potency. Data sourced from a study by Heinrich et al. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H38Cl2N2O3S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8-,10-;;;/m11.../s1 |
InChI Key |
ZSTLCHCDLIUXJE-GMLJRNIPSA-N |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms
Cevimeline's therapeutic actions are rooted in its function as a muscarinic receptor agonist, with a notable preference for specific receptor subtypes. drugbank.comnih.gov This selectivity is a key aspect of its pharmacological profile.
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Binding Affinity
Cevimeline (B1668456) demonstrates a significant binding affinity for M1 and M3 muscarinic acetylcholine receptors (mAChRs). drugbank.comnih.govnih.gov This selective agonism is central to its mechanism of action. nih.gov
Cevimeline acts as a potent agonist at the M1 muscarinic receptor. nih.govapexbt.com Studies have shown its high affinity for M1 receptors, which are prominently found on exocrine glands, such as salivary glands. drugbank.comapexbt.com The activation of M1 receptors by cevimeline is a primary driver of increased glandular secretion. drugbank.com In comparative studies, cevimeline has been identified as a potent M1 agonist with an EC₅₀ value of 0.023 μM. nih.gov It has also been described as a partial direct M1-receptor agonist in the central nervous system. pdr.net
Cevimeline also exhibits high binding affinity and efficacy at the M3 muscarinic receptor subtype. pdr.netresearchgate.net These receptors are located on smooth muscle and various glands, playing a crucial role in stimulating salivary secretion. drugbank.comnih.gov The activation of M3 receptors contributes to both increased glandular secretions and smooth muscle contraction. drugbank.com Research indicates that cevimeline's efficacy at the M3 receptor is a key component of its secretagogue effects. patsnap.comnih.gov Functional assays have determined an EC₅₀ value of 0.048 μM for cevimeline at the M3 receptor, showing a potency that is only two-fold lower than its effect on the M1 receptor. nih.gov
Cevimeline's selectivity becomes evident when its potency at M1 and M3 receptors is compared to other muscarinic subtypes. nih.gov Its activity is significantly lower at M2 and M4 receptors. nih.gov Specifically, the selectivity of cevimeline for the M2 receptor is 46-fold lower, and for the M4 receptor, it is 43-fold lower than its selectivity for the M1 receptor. nih.gov The EC₅₀ values highlight this disparity: 1.04 μM for M2 and 1.31 μM for M4. nih.gov For the M5 receptor, the EC₅₀ is 0.063 μM, indicating a selectivity that is about 3-fold lower than for the M1 receptor. nih.gov
Interactive Table: Cevimeline Efficacy at Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ (μM) | Relative Selectivity vs. M1 |
| M1 | 0.023 | 1-fold (Reference) |
| M2 | 1.04 | 46-fold lower |
| M3 | 0.048 | 2-fold lower |
| M4 | 1.31 | 43-fold lower |
| M5 | 0.063 | 3-fold lower |
| Data sourced from Heinrich et al., as cited in nih.gov. |
Intracellular Signal Transduction Cascades
Upon binding to its target receptors, cevimeline initiates a cascade of intracellular events, leading to its ultimate physiological effects.
G-Protein Coupling and Activation Pathways
The M1 and M3 muscarinic receptors, which cevimeline preferentially activates, are G-protein-coupled receptors (GPCRs). nih.gov Specifically, these receptor subtypes couple to Gq/11 proteins. nih.gov When cevimeline binds to the receptor, it induces a conformational change, leading to the activation of the associated G-protein. patsnap.comnih.gov This activation involves the dissociation of the Gα subunit from the Gβγ dimer, which then goes on to interact with downstream effector molecules. nih.govnih.gov
Phospholipase C Activation and Inositol (B14025) Triphosphate (IP3) Generation
The activated Gα subunit of the Gq/11 protein stimulates the enzyme Phospholipase C (PLC). nih.govpatsnap.com PLC is a membrane-associated enzyme that catalyzes the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂). wikipedia.orgnih.govnih.gov This cleavage results in the generation of two important second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). patsnap.comwikipedia.orgnih.gov IP₃ is a soluble molecule that diffuses into the cytosol and binds to IP₃ receptors, which are ligand-gated calcium channels located on the endoplasmic reticulum. patsnap.comwisc.edu This binding triggers the release of calcium ions (Ca²⁺) from these intracellular stores, leading to a rapid increase in the cytosolic calcium concentration, a critical step in the process of glandular secretion. patsnap.comwisc.edu
Regulation of Intracellular Calcium Dynamics
Cevimeline.HCl exerts its primary pharmacological effect by modulating intracellular calcium ([Ca2+]i) concentrations, a critical second messenger in cellular signaling. As a cholinergic agonist, cevimeline preferentially binds to and activates M1 and M3 muscarinic acetylcholine receptors (mAChRs). nih.govpatsnap.comwikipedia.org This interaction initiates a well-defined signal transduction pathway.
Upon binding to M1/M3 receptors, which are G-protein coupled receptors (GPCRs), cevimeline induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically the Gq/11 subtype. nih.gov The activated alpha subunit of the Gq/11 protein then stimulates the membrane-bound enzyme phospholipase C (PLC). patsnap.com
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com While DAG remains in the membrane to activate protein kinase C, IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptor (the IP3 receptor) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. patsnap.com
The binding of IP3 to its receptor opens the calcium channel, resulting in a rapid efflux of stored Ca2+ from the ER into the cytoplasm. patsnap.com This surge in cytosolic calcium concentration is the pivotal event that triggers the physiological responses associated with cevimeline, such as the secretion of saliva from salivary gland acinar cells. patsnap.com In the absence of extracellular calcium, cevimeline has been shown to induce a transient increase in intracellular calcium, confirming the release from these internal stores.
The following table summarizes the reported EC50 values for cevimeline at the five human muscarinic receptor subtypes, illustrating its higher potency at M1 and M3 receptors.
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
| Data sourced from a study by Heinrich et al., as cited in a 2021 review. nih.gov |
Preclinical Pharmacological Investigations in Controlled Biological Systems
Cellular Models of Muscarinic Receptor Activation and Function
Cevimeline (B1668456).HCl is a cholinergic agent that acts as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com Its interactions at the cellular level have been characterized in various models to elucidate its mechanism of action, particularly concerning glandular secretion and receptor-specific signaling pathways.
Studies on isolated cellular systems have been fundamental in mapping the secretory effects of cevimeline. The compound primarily targets M3 muscarinic receptors, which are densely located on the surface of exocrine gland cells, such as those in the salivary glands. patsnap.com The activation of these M3 receptors by cevimeline initiates a cascade of intracellular events crucial for secretion. patsnap.com
The process begins with the binding of cevimeline to the M3 receptor, which triggers the activation of associated G-proteins. patsnap.com These G-proteins, in turn, stimulate the enzyme phospholipase C. patsnap.com This enzyme catalyzes the hydrolysis of membrane phospholipids (B1166683) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com The generated IP3 is instrumental in mobilizing calcium ions from intracellular storage, leading to a significant rise in the cytosolic calcium concentration. patsnap.com This elevation in intracellular calcium is a critical step that facilitates the fusion of secretory vesicles with the cell's plasma membrane, culminating in the release of saliva. patsnap.com
Morphological studies on human labial gland cells treated with cevimeline provide direct evidence of its secretagogue activity. nih.gov Following administration, mucous tubules in the glands show enlarged lumina filled with dense mucous secretion. nih.gov Within the mucous secretory cells, individual mucous droplets have been observed to fuse, forming larger vacuole-like structures. nih.gov Similar effects, including dilated lumina and canaliculi, are seen in seromucous acini. nih.gov Morphometric analysis confirms these signs of active secretion, suggesting that cevimeline's effect is more physiologic compared to pan-muscarinic agonists like carbachol. nih.gov
To understand the specific receptor subtype interactions of cevimeline, researchers have utilized transfected cell lines, which are engineered to express specific human muscarinic receptor subtypes (M1-M5). These models allow for precise measurement of the drug's binding affinity and functional potency at each receptor.
Cevimeline demonstrates a notable selectivity, acting as a potent agonist primarily at M1 and M3 receptors. nih.gov This selectivity is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the drug that provokes a response halfway between the baseline and maximum response. Investigations have determined the EC₅₀ values for cevimeline across the five muscarinic receptor subtypes, confirming its high potency at the M1 receptor, followed closely by the M3 and M5 receptors. nih.gov Its significantly lower potency at M2 and M4 receptors underscores its targeted action. nih.gov
| Receptor Subtype | EC₅₀ (μM) |
|---|---|
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Data sourced from a 2021 study by Heinrich et al., as cited in Kuča et al. nih.gov
In vivo Animal Models of Pathophysiology
The potential therapeutic application of cevimeline has been explored in animal models of neurodegenerative disorders, particularly those resembling Alzheimer's disease (AD). nih.govnih.gov These investigations focus on its ability to modulate the cholinergic system, a key neurotransmitter system implicated in cognitive functions like memory and learning that is progressively lost in AD. nih.govnih.gov By acting as a muscarinic receptor agonist, cevimeline offers a potential mechanism to compensate for the reduced acetylcholine levels characteristic of such conditions. nih.govnih.gov
In various animal models, cognitive deficits are experimentally induced to mimic the memory loss seen in human neurodegenerative diseases. Research findings indicate that cevimeline administration has resulted in an improvement in these experimentally induced cognitive deficits in animal studies. nih.govnih.gov This suggests that by stimulating muscarinic receptors, particularly the M1 subtype prevalent in the brain, cevimeline can enhance cholinergic neurotransmission and positively influence cognitive performance.
Beyond symptomatic improvement, preclinical studies have examined cevimeline's effects on the core neuropathological hallmarks of Alzheimer's disease: amyloid-β (Aβ) plaques and tau pathology. nih.govnih.gov Evidence from these studies demonstrates that cevimeline can positively influence these markers. nih.govnih.gov It has been shown to reduce the levels of Aβ peptide. nih.govnih.gov
Research in Models of Metabolic Dysregulation
Recent preclinical research has highlighted the potential of cevimeline in mitigating metabolic side effects associated with certain antipsychotic medications, such as olanzapine (B1677200). These studies have delved into the molecular pathways involved in these metabolic disturbances.
Olanzapine, a widely used antipsychotic, is known to cause metabolic disorders, including dyslipidemia. nih.gov It acts as a potent antagonist of the M3 acetylcholine muscarinic receptor (M3R). nih.govnih.gov Preclinical studies in female rats have demonstrated that the downregulation of the hepatic M3R-AMPKα signaling pathway is implicated in these metabolic disorders. nih.gov
Co-treatment with cevimeline, an M3R agonist, has been shown to significantly attenuate olanzapine-induced body weight gain and glucolipid metabolic disorders. nih.gov Mechanistically, cevimeline co-treatment was found to counteract the olanzapine-induced upregulation of M3Rs and improve the olanzapine-induced downregulation of AMP-activated protein kinase α (AMPKα) in the liver. nih.gov By modulating the hepatic M3R-AMPKα downstream pathways, cevimeline co-treatment effectively attenuated olanzapine-induced dyslipidemia. nih.gov Furthermore, it improved the lower activated AKT-GSK3β signaling, thereby reversing the impairment of glucose metabolism and insulin (B600854) resistance caused by chronic olanzapine administration. nih.gov These findings underscore the critical role of M3R antagonism and the related AMPKα pathway in antipsychotic-induced metabolic disorders and suggest them as potential targets for pharmacological intervention. nih.gov
Effects of Cevimeline Co-treatment on Olanzapine-Induced Metabolic Dysregulation in Rats
| Parameter | Olanzapine Treatment Effect | Cevimeline Co-treatment Effect | Associated Pathway Modulation |
|---|---|---|---|
| Body Weight Gain | Increased | Significantly Attenuated nih.gov | Modulation of hepatic M3R-AMPKα signaling nih.gov |
| Glucolipid Metabolic Disorders | Induced | Significantly Attenuated nih.gov | |
| Dyslipidemia | Induced | Attenuated nih.gov | |
| Hepatic M3R Expression | Upregulated | Attenuated Upregulation nih.gov | Direct effect on the M3R-AMPKα pathway nih.gov |
| Hepatic AMPKα Expression | Downregulated | Improved Downregulation nih.gov | |
| AKT-GSK3β Signaling | Lowered Activation | Improved nih.gov | Reversal of impaired glucose metabolism and insulin resistance nih.gov |
Anaplastic lymphoma kinase (Alk), a tyrosine kinase receptor, has been identified as a key gene in regulating thinness through the modulation of adipose tissue lipolysis. nih.gov Research has explored the link between olanzapine, a potent M3R antagonist, and hepatic Alk signaling. nih.gov In a nine-week study involving female rats, olanzapine treatment led to metabolic disturbances, including an increased body mass index (BMI), fat mass accumulation, and abnormal lipid metabolism. nih.gov This was accompanied by an upregulation of Chrm3 (the gene encoding the M3R), Alk, and its regulator Ptprz1, along with a downregulation of Lmo4, a transcriptional repressor of Alk, in the liver. nih.gov
Crucially, co-treatment with cevimeline significantly reversed the lipid metabolic disturbances and adipose tissue accumulation caused by olanzapine. nih.gov This reversal was associated with the attenuation of the upregulation of hepatic Alk signaling induced by olanzapine. nih.gov These findings provide evidence that olanzapine may induce metabolic disturbances by modulating hepatic Alk signaling via the M3R, offering a novel therapeutic target for managing such metabolic side effects. nih.gov
Studies on Secretory Gland Function in Animal Models
Cevimeline's primary clinical application is in the treatment of xerostomia (dry mouth), and its effects on secretory glands have been extensively studied in various animal models.
In preclinical studies, cevimeline has demonstrated potent salivation-eliciting activity. In dogs, its sialogogic effect was comparable to that of pilocarpine (B147212), but with a duration of action that was nearly twice as long. bioworld.com This prolonged effect is attributed to the maintenance of effective drug levels for a longer period compared to pilocarpine. bioworld.com Furthermore, in murine models of Sjögren's syndrome and in rats subjected to X-ray irradiation, cevimeline induced salivation in a dose-dependent manner. bioworld.com In mouse submandibular glands, cevimeline induced a monophasic secretion pattern at all tested concentrations. nih.gov This is in contrast to higher concentrations of pilocarpine and carbachol, which induced a biphasic secretion with an initial high flow rate followed by a decrease. nih.gov
Comparative Salivation-Eliciting Properties of Cevimeline and Pilocarpine in Animal Models
| Animal Model | Parameter | Cevimeline | Pilocarpine | Reference |
|---|---|---|---|---|
| Dogs | Sialogogic Effect Duration | Nearly twice as long | Standard | bioworld.com |
| Murine models of Sjögren's syndrome & X-ray irradiated rats | Salivation Induction | Dose-dependent | Not specified | bioworld.com |
| Mouse submandibular gland | Secretion Pattern | Monophasic | Biphasic (at higher concentrations) | nih.gov |
In anesthetized rats, cevimeline demonstrated a notable effect on the hemodynamics of the parotid gland. When administered intraperitoneally, cevimeline produced a blood flow increment in the parotid gland that was similar to that observed with pilocarpine. nih.gov This increase in blood flow is a crucial component of the physiological response leading to saliva secretion. The study highlighted that while both muscarinic agonists increase blood flow, cevimeline's action on salivation has a slower onset but a longer duration. nih.gov
Investigation of Central Nervous System Effects in Animal Models
The impact of cevimeline on the central nervous system (CNS) has been a subject of considerable preclinical investigation, particularly in the context of cognitive function. Acetylcholine is a key neurotransmitter in the CNS, influencing alertness, attention, learning, and memory. nih.gov
Experimental studies in various animal models, including mice, rats, and monkeys, have consistently shown that cevimeline can improve cognitive function. nih.gov Research has demonstrated its efficacy in improving different forms of memory, such as reference memory, working memory, and fear memory, and in reversing amnesia and learning-related deficits. nih.gov For instance, cevimeline was found to reverse scopolamine-induced cognitive deficits in animal tests. nih.gov In rats, intrahippocampal injections of cevimeline attenuated working memory errors induced by muscarinic antagonists. nih.gov Furthermore, in both young and aged monkeys, cevimeline improved performance in a delayed match-to-sample task, a measure of object working memory, suggesting its potential in addressing age-related memory disorders. nih.gov
Neuronal Activity Modulation (e.g., Subfornical Organ)
Preclinical research in controlled biological systems has explored the effects of cevimeline on neuronal activity, particularly within the subfornical organ (SFO), a critical forebrain structure involved in regulating body fluid homeostasis. The SFO is a sensory circumventricular organ, meaning it lacks a typical blood-brain barrier, which allows it to directly sense circulating substances, including hormones that regulate thirst and blood pressure, such as angiotensin II. nih.govnih.gov
Electrophysiological investigations in rats have demonstrated that cevimeline has a direct inhibitory effect on the neuronal activity within the SFO. nih.gov In one key study, the application of cevimeline to the SFO resulted in a decrease in the firing rate of neurons that are typically excited by angiotensin II, a potent dipsogen (thirst-inducing agent). nih.gov This inhibitory action on SFO neurons is a significant finding, as these neurons are pivotal in transmitting signals that lead to the sensation of thirst. nih.gov By dampening the responsiveness of these key neurons, cevimeline demonstrates a central mechanism for modulating thirst that is distinct from its primary action on salivary glands. nih.gov This contrasts with the effects of pilocarpine, another muscarinic agonist, which has been reported to have different effects on the central nervous system's thirst mechanisms. nih.gov
The modulation of SFO neuronal activity by cevimeline highlights its complex pharmacological profile, extending beyond its well-known secretagogue effects. This central inhibitory action provides a neurobiological basis for its observed impact on fluid regulation.
Impact on Water Intake Regulation
Building on its modulation of neuronal activity in the subfornical organ, cevimeline has been shown to directly impact water intake. Preclinical studies in rats have investigated its effect on drinking behavior, particularly in response to chemical induction of thirst. nih.gov
When thirst was induced using angiotensin II, a hormone that acts on the subfornical organ to stimulate drinking, administration of cevimeline resulted in a significant inhibition of water intake. nih.gov This anti-dipsogenic effect is attributed to cevimeline's inhibitory action on the thirst-related neurons within the SFO. nih.gov By reducing the activity of these central nuclei responsible for thirst, cevimeline effectively counteracts the physiological drive to drink that is triggered by angiotensin II. nih.gov
This finding is particularly noteworthy because it separates the drug's influence on thirst from its primary clinical use of increasing salivation to alleviate dry mouth. While increased salivation can help relieve the sensation of a dry mouth, the inhibition of centrally-mediated thirst demonstrates a distinct and separate pharmacological effect. nih.gov The research underscores that the anti-dipsogenic properties of cevimeline are a consequence of its direct inhibitory effect on the neuronal pathways that govern thirst. nih.gov
Interactive Data Table: Summary of Preclinical Findings on Cevimeline's Central Effects
| Parameter Investigated | Model System | Key Finding | Attributed Mechanism | Source |
| Neuronal Activity | Rat Subfornical Organ (SFO) Neurons | Inhibition of angiotensin II-induced neuronal activity. | Direct inhibitory neuronal effect on thirst-related central nuclei. | nih.gov |
| Water Intake | Conscious Rats | Inhibition of angiotensin II-induced water intake. | Inhibitory effect on the subfornical organ. | nih.gov |
Mechanistic Research on Disposition and Biotransformation
Absorption Mechanisms and Influencing Factors
Following oral administration, Cevimeline (B1668456).HCl is rapidly absorbed into the systemic circulation. Studies indicate that peak plasma concentrations (Tmax) are typically achieved within 1.5 to 2 hours under fasting conditions nih.govfda.govnih.gov. The absorption process appears to be dose-proportional for single oral doses across the clinical dose range fda.govnih.gov.
Distribution Profile and Tissue Binding Characteristics
Cevimeline.HCl exhibits a notable volume of distribution, estimated to be around 6 L/kg nih.govfda.govnih.govnih.gov. This high volume of distribution, coupled with low plasma protein binding (less than 20%), suggests that this compound is extensively distributed and likely binds significantly to tissues nih.govfda.govnih.govnih.gov. The specific tissue binding sites, however, remain unidentified nih.govfda.govnih.govnih.gov.
Hepatic Metabolic Pathways and Enzyme Involvement
The primary site for this compound metabolism is the liver fda.govnih.govportico.orgfda.govnih.govdrugbank.comnih.govunboundmedicine.comrxlist.comdrugs.comfda.govnih.gov. The biotransformation of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 and CYP3A4 (also referred to as CYP3A3/4) isozymes nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comnih.govunboundmedicine.comrxlist.comdrugs.comfda.govnih.govpdr.net. In vitro studies have shown that this compound itself does not inhibit these major CYP isozymes nih.govfda.govnih.govfda.govnih.govrxlist.comfda.govnih.gov.
Cytochrome P450 Isozyme Roles (CYP2D6, CYP3A3/4)
CYP2D6 and CYP3A4 are the key hepatic enzymes responsible for the metabolic conversion of this compound nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comnih.govunboundmedicine.comrxlist.comdrugs.comfda.govnih.govpdr.net. This involvement implies that individuals with genetic polymorphisms leading to poor CYP2D6 metabolism may experience higher plasma concentrations of this compound, potentially increasing the risk of adverse effects drugbank.comunboundmedicine.com. Furthermore, co-administration with drugs that inhibit CYP2D6 or CYP3A4 can also lead to increased this compound levels and associated risks drugbank.comrxlist.comdrugs.com.
Identification and Characterization of Major Metabolites
Within approximately 24 hours of administration, a significant portion of the this compound dose is recovered as unchanged drug and its metabolites. The primary metabolic pathways involve oxidation and conjugation. The major identified metabolites include:
Cis- and trans-sulfoxides: These account for approximately 44.5% of the administered dose nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov.
Glucuronic Acid Conjugates: These represent about 22.3% of the dose nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov.
N-oxide of Cevimeline: This metabolite accounts for approximately 4% of the dose nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov.
An additional metabolic step involves the conversion of the trans-sulfoxide metabolite into its corresponding glucuronic acid conjugate, which constitutes about 8% of the dose nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov. Two unidentified metabolites, UK-1 and UK-2, have also been detected, later identified as glucuronic acid conjugates of Cevimeline and its trans-sulfoxide, respectively nih.gov. Species-specific differences in metabolism have been noted, with rats producing both S- and N-oxidized metabolites, whereas dogs primarily produce N-oxidized metabolites targetmol.comchemsrc.com.
Table 1: this compound Metabolite Profile
| Metabolite Type | Percentage of Dose (approx.) | Notes |
| Unchanged Cevimeline | 16.0% | Recovered within 24 hours nih.govfda.govnih.govportico.orgfda.govnih.govrxlist.comfda.govnih.gov |
| Cis- and trans-sulfoxide | 44.5% | Major metabolites nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov |
| Glucuronic Acid Conjugate | 22.3% | nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov |
| N-oxide of Cevimeline | 4.0% | nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov |
| Trans-sulfoxide Glucuronic Conjugate | ~8% | Formed from trans-sulfoxide nih.govfda.govnih.govportico.orgfda.govnih.govdrugbank.comrxlist.comfda.govnih.gov |
| Unknown Metabolites (UK-1, UK-2) | 14.6%, 7.7% | Identified as glucuronides of cevimeline and trans-sulfoxide nih.gov |
Investigation of Cytochrome P450 Isozyme Inhibition Profiles
In vitro studies have demonstrated that this compound does not inhibit the activity of major cytochrome P450 isozymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 nih.govfda.govnih.govfda.govnih.govrxlist.comfda.govnih.gov. This finding suggests a low potential for this compound to induce pharmacokinetic drug-drug interactions through the inhibition of these critical metabolic enzymes.
Elimination Routes and Kinetic Parameters
The elimination of this compound and its metabolites occurs predominantly via the renal route nih.govfda.govportico.orgnih.govdrugbank.comnih.gov. Within 24 hours of administering a 30 mg dose, approximately 84% of the compound is excreted in the urine nih.govfda.govportico.orgnih.govdrugbank.comnih.gov. Over a seven-day period, about 97% of the administered dose is recovered in the urine, with only a small fraction (0.5%) found in the feces nih.govfda.govportico.orgnih.govnih.gov.
The mean elimination half-life of this compound is reported to be approximately 5 ± 1 hours nih.govnih.govportico.orgunboundmedicine.comdrugs.comnih.gov. Studies have indicated that no significant accumulation of the parent drug or its metabolites occurs with repeated dosing nih.govfda.govnih.gov. The effects of renal or hepatic impairment on the pharmacokinetics of this compound have not been extensively investigated nih.govfda.gov.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Absorption | Rapid oral absorption | nih.govfda.govnih.gov |
| Time to Peak Concentration (Tmax) | 1.5 - 2 hours (fasting) | nih.govfda.govnih.gov. 2.86 hours (with food) nih.govfda.govnih.govportico.org |
| Peak Concentration (Cmax) | Reduced by ~17.3% with food | nih.govfda.govnih.govportico.org |
| Dose Proportionality | Yes (single oral doses) | fda.govnih.gov |
| Volume of Distribution (Vd) | ~6 L/kg | nih.govfda.govnih.govnih.gov |
| Plasma Protein Binding | < 20% | nih.govfda.govnih.govnih.gov |
| Tissue Binding | Extensive (inferred) | Specific sites unknown nih.govfda.govnih.govnih.gov |
| Mean Half-life (t½) | 5 ± 1 hours | nih.govnih.govportico.orgunboundmedicine.comdrugs.comnih.gov |
| Accumulation | Not observed with multiple dosing | nih.govfda.govnih.gov |
| Primary Elimination Route | Urine | nih.govfda.govportico.orgnih.govdrugbank.comnih.gov |
| Urinary Excretion (24h) | 84% of dose | nih.govfda.govportico.orgnih.govdrugbank.comnih.gov |
| Fecal Excretion (7 days) | 0.5% of dose | nih.govfda.govportico.orgnih.govnih.gov |
| Hepatic Impairment | Not investigated | nih.govfda.gov |
| Renal Impairment | Not investigated | nih.govfda.gov |
Chemical Synthesis and Advanced Structural Characterization
Development of Novel Synthetic Pathways for Cevimeline (B1668456).HCl
The synthesis of Cevimeline has evolved from initial routes that posed challenges for industrial-scale production to more efficient and safer methods. The core of the synthesis involves the construction of the characteristic spiro-oxathiolane-quinuclidine system.
The original synthesis, as detailed in early patents, commences with commercially available quinuclidin-3-one. nih.govresearchgate.net This starting material is first converted to an epoxide via the Corey-Chaykovsky reaction, utilizing trimethyloxosulfonium iodide and sodium hydride. nih.gov The subsequent step involves the opening of this reactive epoxide ring with hydrogen sulfide in a basic medium to form the crucial 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate. nih.govgpatindia.com The final spirocycle is formed through the condensation of this intermediate with acetaldehyde, a reaction catalyzed by a Lewis acid such as boron trifluoride etherate. nih.govnewdrugapprovals.org However, this pathway presents significant industrial-scale challenges, including the use of highly hazardous and difficult-to-handle hydrogen sulfide gas and the moisture-sensitive nature of boron trifluoride etherate. google.com
To circumvent these issues, improved synthetic routes have been developed. A notable advancement was patented by Apotex Pharmachem, Inc., which replaced the hazardous hydrogen sulfide with thioacetic acid for the epoxide ring-opening step. nih.gov The resulting thioacetate intermediate is then condensed directly with acetaldehyde dimethyl acetal to yield the cevimeline precursor. nih.gov
A further refinement was published by Emcure Pharmaceuticals, Ltd., which introduced the use of thiourea, a safe and odorless reagent, as the thiolating agent. nih.gov In this pathway, the initial epoxide is converted to a hydroxy bromide intermediate. This intermediate is then refluxed with thiourea in an aqueous medium to generate a thiolactone, which upon hydrolysis yields the key hydroxy thiol intermediate, subsequently converted to Cevimeline. nih.gov
| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Original Synthesis | Quinuclidin-3-one | Trimethyloxosulfonium iodide, Sodium hydride, Hydrogen sulfide, Boron trifluoride etherate | Establishes the core molecular framework. | Use of hazardous hydrogen sulfide gas and moisture-sensitive Lewis acids. google.com |
| Apotex Pharmachem | Quinuclidin-3-one | Thioacetic acid, Acetaldehyde dimethyl acetal | Avoids the use of highly toxic hydrogen sulfide gas. nih.gov | Still requires careful handling of reagents. |
| Emcure Pharmaceuticals | Quinuclidin-3-one | Thiourea | Utilizes a safe and odorless thiolating agent, making it more suitable for industrial scale-up. nih.gov | Involves an additional intermediate step (hydroxy bromide). nih.gov |
Stereospecific Synthesis and Chiral Resolution Techniques
The pharmacological activity of Cevimeline resides specifically in the cis-isomer, where the methyl group on the oxathiolane ring and the nitrogen of the quinuclidine (B89598) ring are on the same side of the molecule. google.com The synthetic procedures typically yield a mixture of diastereomers, namely the (±)-cis and (±)-trans forms, necessitating effective separation or stereocontrolled synthesis. gpatindia.comnewdrugapprovals.org
Diastereomer Separation and Isomerization A common method for separating the diastereomeric mixture is fractional recrystallization, for instance, using acetone, to isolate the desired cis-isomer. gpatindia.com Furthermore, the undesired trans-isomer is not necessarily a waste product. It can be converted to the therapeutically active cis-form through isomerization by treatment with an acidic catalyst, such as p-toluenesulfonic acid, a Lewis acid like tin(IV) chloride, or sulfuric acid. newdrugapprovals.org
Chiral Resolution To obtain the enantiomerically pure active compound, chiral resolution techniques are employed. One patented method involves reacting the mixture of cis and trans isomers with a chiral acid. google.com This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by recrystallization. google.comwikipedia.org The desired salt containing the cis-isomer is then treated with a base to liberate the pure cis-Cevimeline. google.com
Stereospecific Synthesis An alternative to resolution is stereospecific synthesis, which aims to create only the desired stereoisomer from the outset. An approach developed by F. Hoffmann-La Roche focused on the synthesis of an enantiomerically pure key intermediate, the hydroxy thiol. nih.gov This route began with pyridine-4-carboxaldehyde and ingeniously introduced the desired stereochemistry early in the synthetic sequence using the Sharpless epoxidation, a well-established method for creating chiral epoxides. nih.gov
| Technique | Description | Key Features |
| Fractional Recrystallization | Separation of the cis and trans diastereomers based on differences in their solubility in a specific solvent (e.g., acetone). gpatindia.com | A straightforward physical separation method. |
| Isomerization | Conversion of the undesired trans-isomer to the desired cis-isomer using an acidic catalyst. newdrugapprovals.org | Maximizes the yield of the active pharmaceutical ingredient. |
| Chiral Resolution | Reaction of the racemic mixture with a chiral acid to form diastereomeric salts, which are then separated by crystallization. google.com | A classic and effective method for resolving racemates. wikipedia.org |
| Stereospecific Synthesis | A synthetic route designed to produce the desired stereoisomer directly, for example, by using a chiral catalyst like in the Sharpless epoxidation. nih.gov | Avoids the loss of 50% of the material inherent in resolution and reduces separation steps. |
Conformational Analysis and Spectroscopic Elucidation
The precise three-dimensional structure and conformation of Cevimeline.HCl are critical to its interaction with muscarinic receptors. Advanced analytical techniques are used to confirm its structure and stereochemistry.
Conformational Analysis Single-crystal X-ray diffraction has been instrumental in elucidating the solid-state structure of both the cis- and trans-isomers of Cevimeline hydrochloride hemihydrate. nih.gov These studies have revealed key conformational features:
The bicyclic quinuclidine moiety adopts a rigid chair-chair conformation.
The 1,3-oxathiolane ring exists in an envelope conformation, with the sulfur atom displaced from the plane of the other four atoms.
The spiro-junction imparts significant rigidity to the molecule, limiting its conformational flexibility.
Crucially, the analysis highlights the distinct spatial orientation of the methyl group in the two isomers. In the active cis-isomer, the methyl group's configuration is optimized for binding to muscarinic receptors. Conversely, the methyl group in the trans-isomer results in unfavorable steric interactions, which drastically reduces its pharmacological effect.
Spectroscopic Elucidation A suite of spectroscopic methods is employed to confirm the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool used to confirm the final structure and, importantly, to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons, particularly those on the oxathiolane ring. google.com
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for purity assessment and the detection and quantification of any impurities. veeprho.com MS is also crucial in metabolic studies to identify the structures of metabolites, such as the cis- and trans-sulfoxides, N-oxide, and glucuronic acid conjugates of Cevimeline. daiichisankyo.usnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to determine the purity of this compound and to separate it from related substances and impurities. veeprho.com
| Technique | Application in this compound Analysis | Key Findings |
| Single-Crystal X-ray Diffraction | Determination of the precise 3D molecular structure and crystal packing. nih.gov | Confirms the chair-chair conformation of the quinuclidine ring and envelope conformation of the oxathiolane ring. Differentiates the spatial orientation of the methyl group in cis and trans isomers. |
| ¹H NMR Spectroscopy | Structural confirmation and differentiation of diastereomers. google.com | Provides definitive evidence for the cis stereochemistry of the active pharmaceutical ingredient. |
| Mass Spectrometry (MS) | Purity analysis and structural elucidation of metabolites. veeprho.comdaiichisankyo.us | Identifies metabolites like sulfoxides and N-oxides, confirming metabolic pathways. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the active ingredient and impurities. veeprho.com | Ensures the final product meets stringent quality and purity standards. |
Structure Activity Relationship Sar and De Novo Molecular Design
Identification of Key Pharmacophoric Features for Muscarinic Agonism
The pharmacophore of Cevimeline (B1668456).HCl, essential for its muscarinic agonism, includes key features that facilitate binding to the muscarinic acetylcholine (B1216132) receptors. Research indicates that the quinuclidine (B89598) moiety, a rigid bicyclic structure, plays a significant role in its interaction with these receptors nih.govsemanticscholar.orgontosight.ai. Specifically, the tertiary amine within the quinuclidine ring is critical; its protonation state, mimicking the quaternary nitrogen of acetylcholine, enhances affinity for mAChRs semanticscholar.org. While the precise pharmacophoric mapping is complex, studies suggest that features contributing to its binding include hydrophobic interactions and hydrogen bonding capabilities, with specific orientations being critical for agonist activity nih.govacs.org. The molecule's rigid spirocyclic framework, combining the quinuclidine and oxathiolane rings, is designed to optimize its fit within the receptor binding pocket benchchem.comresearchgate.net.
Impact of Structural Modifications on Receptor Selectivity and Efficacy
Modifications to the Cevimeline.HCl structure have been explored to fine-tune its selectivity for specific muscarinic receptor subtypes and to modulate its efficacy.
The quinuclidine core is a common scaffold in the design of muscarinic receptor ligands. Modifications to this bicyclic system have been instrumental in developing compounds with varying affinities and efficacies. For instance, research into quinuclidine-based ligands has explored how altering substituents on this core can lead to compounds with high efficacy at cortical muscarinic receptors, relevant for neurological applications nih.gov. The inherent rigidity of the quinuclidine structure itself is a key design element that contributes to selective receptor interactions semanticscholar.orgbenchchem.com.
The tertiary amine moiety, particularly within the quinuclidine ring, is vital for Cevimeline's interaction with muscarinic receptors, especially the M3 subtype drugbank.comgpatindia.comhmdb.ca. This amine group, when protonated, can form crucial ionic and hydrogen bond interactions within the receptor binding site. Studies suggest that increasing the basicity (pKa) of the hindered amine can enhance affinity for mAChRs, as it improves its ability to mimic the charged quaternary nitrogen of acetylcholine semanticscholar.org. This interaction is fundamental for Cevimeline's ability to activate M3 receptors, which are prevalent in salivary glands and mediate increased glandular secretion drugbank.comhmdb.ca.
Development of Cevimeline Analogs as Subtype-Selective Muscarinic Agonists (e.g., AF Compounds)
Cevimeline itself, also known as AF102B in early research, serves as a foundational structure for developing subtype-selective muscarinic agonists drugbank.commedchemexpress.com. The development of Cevimeline was part of broader efforts to create compounds that could target specific muscarinic receptor subtypes, aiming for improved therapeutic profiles and reduced side effects compared to non-selective agonists like pilocarpine (B147212) uiowa.eduresearchgate.net. While specific "AF compounds" beyond Cevimeline itself (AF102B) are not detailed in the provided search results in the context of subtype-selective agonists derived directly from Cevimeline's SAR, the principle of modifying the core structure to achieve selectivity is a general strategy in muscarinic drug discovery nih.govsemanticscholar.orgcapes.gov.brcapes.gov.br. For example, AF-DX 116 is noted as a selective M2 muscarinic receptor antagonist, illustrating the use of similar structural motifs in designing agents with distinct receptor profiles capes.gov.brontosight.aidrugbank.comahajournals.org.
Strategies for Lead Optimization through Structural Refinement
Lead optimization for muscarinic agonists like Cevimeline involves refining the molecular structure to enhance potency, selectivity, efficacy, and pharmacokinetic properties. This process often involves iterative cycles of synthesis, biochemical testing, and computational analysis. For Cevimeline, initial research focused on the quinuclidine scaffold and its ability to mimic acetylcholine's interaction with muscarinic receptors nih.govsemanticscholar.org. Strategies for optimization might include:
Modifying the Spirocyclic System: Altering the oxathiolane ring or the quinuclidine core could influence receptor subtype selectivity and binding affinity. For example, replacing ester moieties with bioisosteres like oxadiazole rings has been explored in related muscarinic ligand design to improve metabolic stability and efficacy nih.govsemanticscholar.org.
Stereochemical Control: Identifying and synthesizing specific stereoisomers can be critical, as different enantiomers can exhibit vastly different affinities and efficacies. For Cevimeline, the cis-isomer is recognized as the biologically active form researchgate.net.
Pharmacophore Mapping: Utilizing computational tools to map the pharmacophore and compare it against known receptor structures aids in identifying key interaction points and designing new analogs with improved binding characteristics acs.orgresearchgate.net.
Balancing Efficacy and Selectivity: Optimizing compounds to achieve high efficacy at desired subtypes (e.g., M1, M3) while minimizing activity at others (e.g., M2, which can cause cardiovascular side effects) is a primary goal researchgate.netpdr.netresearchgate.net.
The development of this compound exemplifies how understanding the SAR of a lead compound can guide the rational design of new therapeutic agents targeting specific receptor subtypes.
Compound Name List:
this compound
Cevimeline
Muscarine
Acetylcholine
Pilocarpine
Arecoline
Xanomeline
Tropicamide
Methacholine
Atropine
Pirenzepine
AF-DX 116
Methoctramine
4-DAMP (4-diphenylacetoxy-N-methyl-piperidine methiodide)
pFHHSiD (cyclohexyl(4-fluoro-phenyl) (3-piperidinopropyl) silanol)
McN-A-343
Bethanechol
Carbachol
Nicotine
Etomidate
Oxyphenonium
Isopropamide
Adiphenine
Hexahydroadiphenine
Silabenzhexol
Benzhexol
Telenzepine
Arecaidine propargyl ester (APE)
Ethoxyethyltriethylammonium (EOE)
(±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine] hydrochloride, hemihydrate (SNI-2011)
(Rac)-5-Hydroxymethyl Tolterodine
AQ-RA 741
AQ-RA 721
Cevimeline N-Oxide
Emraclidine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is crucial for identifying correct ligand positions in a protein's binding pocket and estimating the affinity between the two molecules. nih.gov
Molecular docking simulations have been employed to predict the binding mode and affinity of cevimeline with muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. In a study analyzing various agonists for the M1 muscarinic acetylcholine receptor (M1-AChR), cevimeline was included to help build a predictive model. nih.gov The simulations calculated a docking score, which represents the binding energy, of -7.0 kcal/mol for cevimeline with the M1 receptor. nih.gov This value is comparable to other known muscarinic agonists like Oxotremorine-M. nih.gov The predicted binding affinity (pKi) for cevimeline in this model was 5.3. nih.gov
In other research focused on the M3 receptor (M3R), cevimeline was used as a known agonist to serve as a positive control for docking studies against a human M3R homology model. nih.gov Such studies help validate the computational model and provide a benchmark for comparing novel or other existing compounds. nih.gov
| Compound | Docking Score (kcal/mol) | pKi |
|---|---|---|
| Cevimeline | -7.0 | 5.3 |
| Acetylcholine | -5.0 | 4.6 |
| Oxotremorine-M | -6.1 | 5.35 |
| HTL9936 | -9.2 | 4.7 |
Computational studies have been crucial in identifying the key amino acid residues within the orthosteric binding pocket of muscarinic receptors that interact with ligands like cevimeline. The binding of acetylcholine, the endogenous ligand, involves an ionic interaction between its positively charged head group and a negatively charged aspartate residue in the third transmembrane helix (TM3). nih.gov
For the M3 receptor, a key element for binding is the tertiary amine moiety present in the molecular structure of agonists like cevimeline and antagonists like tiotropium. nih.gov Molecular docking simulations predict that this group interacts with a highly conserved orthosteric binding pocket. nih.gov Specific residues identified as critical for strong ligand interaction within the M3 receptor's binding site include Asp147, Tyr148, Trp199, Trp503, Asn507, and Tyr506. acs.org Similarly, key residues in the M1 receptor binding pocket include a critical aspartate residue (Asp105 in TM3) and several tyrosine residues (Tyr148, Tyr506, Tyr529, Tyr533) that form the binding site. nih.govethernet.edu.et
Molecular Dynamics Simulations of Receptor-Ligand Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a view of the dynamic nature of the receptor-ligand complex over time. science.gov These simulations are essential for understanding the stability of the predicted binding pose and the conformational changes induced in the receptor upon ligand binding. nih.gov
MD simulations are used to assess the stability of a ligand's binding pose within the receptor. By running simulations of the cevimeline-receptor complex, researchers can track the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A stable, low RMSD value over the course of the simulation suggests a stable binding mode.
Furthermore, these simulations reveal how agonist binding induces conformational changes in the receptor, which is critical for its activation. nih.gov G protein-coupled receptors (GPCRs) like the muscarinic receptors are highly flexible and exist in multiple conformational states. nih.gov Agonists preferentially bind to and stabilize an active state (R*), which initiates downstream signaling. nih.gov Studies on the M3 receptor with the agonist pilocarpine have used MD simulations to explore these dynamic changes, providing a framework for how cevimeline likely stabilizes the active conformation of M1 and M3 receptors. nih.govfrontiersin.org
Protein flexibility is another crucial factor. The "induced-fit" theory suggests that both the ligand and the receptor can change their conformations during the binding process to achieve optimal interaction. nih.gov GPCRs are inherently dynamic molecules, and their flexibility is intimately linked to their function. nih.govacs.org MD simulations inherently account for this flexibility, allowing transmembrane helices and extracellular loops to move and adapt to the bound ligand, providing a more realistic model of the biological interaction than static docking alone.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools for predicting the activity of new drug candidates. nih.gov
Cevimeline has been included in QSAR studies to understand the structural requirements for M1 receptor agonism. nih.gov In one such study, a model was built for 59 different M1-AChR agonists and antagonists. nih.gov The resulting QSAR model for agonists demonstrated a strong correlation between biological activity (pKi) and a combination of three key descriptors:
Interaction Energy (Einter): The binding energy calculated from molecular docking.
Number of Rotatable Bonds (NRB): A measure of molecular flexibility.
Lipophilicity (ilogP): A measure of a compound's fat-solubility, which influences its ability to cross cell membranes. nih.gov
Cevimeline was also part of a different QSAR study aimed at predicting the potential for drug-induced liver injury, showcasing the broad applicability of this computational technique. researchgate.net
| Compound | Interaction Energy (Einter) | Number of Rotatable Bonds (NRB) | Lipophilicity (ilogP) | Biological Activity (pKi) |
|---|---|---|---|---|
| Cevimeline | -7.0 | 0 | 2.42 | 5.3 |
| Acetylcholine | -5.0 | 4 | -2.25 | 4.6 |
| Oxotremorine-M | -6.1 | 2 | -1.20 | 5.35 |
| VU0255035 | -8.7 | 2 | -0.42 | 7.8 |
Computational Chemistry and Molecular Modeling Applications
1 Development of Predictive Models for Muscarinic Agonist Activity
Predictive computational models are fundamental to the rational design of new muscarinic agonists. The primary goal of these models, often in the form of Quantitative Structure-Activity Relationships (QSAR), is to mathematically link the structural or physicochemical properties of molecules to their biological activity. For cevimeline and related compounds, QSAR models are developed by correlating various calculated molecular descriptors with experimentally determined binding affinities for muscarinic receptors, particularly the M1 and M3 subtypes. mdpi.com
Advanced three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these predictive models. These methods evaluate the steric and electrostatic fields of a set of aligned molecules, like cevimeline and its analogs, to identify the spatial regions where changes in shape or charge will impact biological activity. The resulting models can be visualized as 3D contour maps, highlighting areas where bulky groups might decrease activity or where electronegative features could enhance receptor binding. These predictive models are invaluable, serving as a roadmap for synthetic chemists to design and create new derivatives with potentially superior potency and selectivity.
2 Cheminformatics Approaches for Molecular Feature Analysis
Cheminformatics provides the tools to analyze and compare large sets of chemical structures to distill key molecular features. mdpi.comnih.gov In the study of cevimeline, these approaches are critical for identifying the essential structural components responsible for its activity and for classifying its properties relative to other known muscarinic ligands.
One common technique is the use of molecular fingerprints , which are digital representations of a molecule's structure. ebi.ac.uk These fingerprints encode the presence of various substructures and chemical features. By comparing the fingerprint of cevimeline to a database of other muscarinic agents, researchers can rapidly identify shared motifs that are crucial for agonism.
Pharmacophore modeling is another powerful cheminformatics tool that defines the essential 3D arrangement of features a molecule needs to interact with a specific receptor. acs.org A pharmacophore model for an M3 muscarinic agonist, based on ligands like cevimeline, typically includes key features such as a positive ionizable group (corresponding to the protonated quinuclidine (B89598) nitrogen), a hydrogen bond acceptor, and hydrophobic centers. acs.orgmedscape.com This abstract model then serves as a 3D query to screen vast virtual libraries for novel compounds that possess the correct arrangement of features and are thus likely to be active. acs.org
Table 1: Key Molecular Descriptors for Cevimeline This interactive table provides key physicochemical properties of cevimeline, which are used as inputs for computational models.
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Weight | 235.78 g/mol | Influences absorption, distribution, and metabolism. |
| LogP (Octanol-Water Partition Coefficient) | 1.89 | A measure of lipophilicity, affecting cell membrane permeability. |
| pKa | 9.8 | Represents the basicity of the quinuclidine nitrogen, which is critical for the cationic interaction with the receptor. |
| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept a hydrogen bond, important for specific interactions in the binding pocket. |
| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. |
| Polar Surface Area (PSA) | 21.6 Ų | Relates to a molecule's transport properties and ability to permeate biological membranes. |
Data sourced from PubChem. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the pharmaceutical sciences for the structural elucidation and quantification of drug substances. For Cevimeline (B1668456).HCl, UV-Vis and FTIR spectroscopy are two key techniques employed for its characterization.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. ufrgs.brnih.gov The method is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance in solution. ufrgs.br For the quantification of Cevimeline.HCl (CEVH), analysis can be performed using a UV spectrophotometer. primescholars.com
In a typical analysis, a calibration curve for CEVH is first established by preparing standard solutions of known concentrations and measuring their absorbance. primescholars.com Studies have shown that a calibration curve for this compound can be recorded in the spectral range of 200 to 400 nm. primescholars.com The maximum absorbance wavelength (λmax) identified for quantitative analysis is approximately 207 nm. primescholars.com This wavelength is then used to determine the concentration of the drug in experimental samples, such as those from solubility studies or dissolution testing of formulated products. primescholars.com The simplicity, cost-effectiveness, and speed of UV-Vis spectrophotometry make it a valuable method for routine quantification in pharmaceutical quality control. ufrgs.br
Table 1: UV-Vis Spectrophotometry Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | UV-Vis Spectrophotometry | primescholars.com |
| Wavelength (λmax) | 207 nm | primescholars.com |
| Calibration Range | 200 - 400 nm | primescholars.com |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby providing a molecular "fingerprint". rjpn.org The FTIR spectrum of a compound is unique and can be used to confirm its identity and structure. rjpn.org For this compound, FTIR analysis confirms that the observed absorption bands in the spectrum are consistent with its known chemical structure. researchgate.net
FTIR is particularly useful for detecting structural variations and investigating potential interactions between the active pharmaceutical ingredient (API) and excipients in a formulation. researchgate.netresearchgate.net By comparing the spectra of the pure drug, the excipients, and the final formulation, scientists can determine if any chemical incompatibilities have occurred. Studies on this compound formulations have utilized FTIR to ensure no significant structural changes or interactions took place, confirming the stability of the drug within the formulation. researchgate.net The interpretation of the characteristic absorption bands provides crucial information about the principal chemical groups within the molecule. researchgate.netresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| C-H Stretching | 2923.05 | Indicates methylene (B1212753) groups | rjpn.org |
| C=C Stretching | 1578.69 | Suggests cyclic alkane structures | rjpn.org |
| C-O Stretching | 1286.04 | Characteristic of an aromatic ester | rjpn.org |
| C-S Stretching | Not Specified | Confirms presence of thioether in oxathiolane ring | researchgate.net |
Chromatographic Separations and Mass Spectrometry
Chromatographic techniques are indispensable for separating complex mixtures and are central to the analysis of pharmaceuticals. When coupled with mass spectrometry, they provide unparalleled sensitivity and specificity for purity assessment, quantification, and metabolite identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, valued for its high resolution, sensitivity, and accuracy. veeprho.com It is a primary method for determining the purity of drug substances and quantifying the API in finished products. For this compound, HPLC is used to confirm its purity and to detect and quantify any related substances or impurities that may be present from the manufacturing process or degradation. veeprho.comsigmaaldrich.com Commercial-grade Cevimeline is assayed to have a purity of ≥95% by HPLC. sigmaaldrich.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov A typical system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govjapsonline.com Detection is often performed using a UV detector set at a wavelength where the analyte absorbs strongly. nih.gov The method's ability to separate the main compound from its potential impurities, such as the trans-isomer of cevimeline, is critical for ensuring the quality and safety of the drug. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) is the definitive technique for drug metabolism studies, combining the separation power of LC with the mass-analyzing capabilities of MS. sciex.commsmetrix.com This hyphenated technique is essential for identifying the biotransformation products (metabolites) of a drug in biological matrices. veeprho.comsciex.com
The metabolic fate of Cevimeline has been investigated using LC/MS. nih.gov Following oral administration of radiolabeled (14C)-Cevimeline to healthy volunteers, analysis of urine samples by LC/MS revealed several key metabolites. nih.gov The primary metabolic pathways identified were oxidation and conjugation. nih.govmdpi.com The major metabolites found include Cevimeline trans-sulfoxide, Cevimeline cis-sulfoxide, and Cevimeline N-oxide. nih.gov Furthermore, LC/MS analysis identified glucuronic acid conjugates of both the parent cevimeline and its trans-sulfoxide metabolite. nih.gov The enzymes primarily responsible for Cevimeline's metabolism are cytochrome P450 isozymes CYP2D6 and CYP3A4. nih.govmdpi.com
Table 3: Major Metabolites of Cevimeline Identified by LC/MS
| Metabolite | Metabolic Pathway | % of Dose Recovered in Urine (24 hr) | Reference |
|---|---|---|---|
| Cevimeline (unchanged) | None | 16.0% | nih.gov |
| Cevimeline trans-sulfoxide | Oxidation | 35.8% | nih.gov |
| Cevimeline cis-sulfoxide | Oxidation | 8.7% | nih.gov |
| Cevimeline N-oxide | Oxidation | 4.1% | nih.gov |
| Cevimeline glucuronide (UK-1) | Glucuronidation | 14.6% | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically <2 μm) and operating at higher pressures than conventional HPLC. This results in faster analysis times, sharper peaks, and improved resolution and sensitivity. These features make UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), exceptionally well-suited for demanding bioanalytical assays required in preclinical and clinical studies. researchgate.netanapharmbioanalytics.com
In the context of preclinical research, UPLC-MS/MS methods are developed and validated for the quantitative determination of a drug and its metabolites in biological fluids like plasma. researchgate.net A validated method for a compound like Cevimeline would involve sample preparation (e.g., protein precipitation or liquid-liquid extraction), followed by rapid chromatographic separation on a UPLC system and highly sensitive and selective detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net Such assays are critical for establishing the pharmacokinetic profile of a new chemical entity, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). The high throughput and sensitivity of UPLC-MS/MS are vital for analyzing the large number of samples generated during preclinical pharmacokinetic and toxicokinetic studies. researchgate.net
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Acetonitrile |
| Cevimeline |
| This compound (Cevimeline Hydrochloride) |
| Cevimeline cis-sulfoxide |
| Cevimeline N-oxide |
| Cevimeline trans-sulfoxide |
| Cytochrome P450 |
| Glucuronic acid |
Thermal and Morphological Analysis
Thermal and morphological characterizations are critical for understanding the solid-state properties of this compound and its interactions with excipients in a formulation. These analyses provide insights into the drug's stability, crystallinity, and surface characteristics, which can significantly influence its dissolution and bioavailability.
Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to observe the thermal behavior of a substance as a function of temperature. In the context of this compound research, DSC is employed to determine its melting point, assess its purity, and investigate potential interactions with polymers in different formulations.
In a study on orally dissolving films of this compound, DSC analysis was performed by heating samples in sealed aluminum pans at a rate of 10°C/min, from 40°C to 300°C. impactfactor.org The DSC thermogram of pure this compound exhibited a sharp endothermic peak, which corresponds to its melting point. The presence of this sharp peak is indicative of the crystalline nature of the drug. researchgate.netthermofisher.com
When this compound was formulated into an orally dissolving film with polymers like Hydroxypropyl Methylcellulose (HPMC E15), DSC was used to check for incompatibilities. impactfactor.orgresearchgate.net The thermogram of the optimized film formulation was compared to that of the pure drug. impactfactor.org The persistence of the characteristic endothermic peak of this compound in the formulation's thermogram, even if slightly shifted, suggests the absence of significant chemical interactions between the drug and the polymer. thermofisher.com
Table 1: DSC Thermal Analysis Data for this compound and Formulations
| Sample | Analysis Technique | Key Findings | Reference |
| Pure this compound | DSC | Sharp endothermic peak indicating crystalline nature and melting point. | researchgate.netthermofisher.com |
| This compound Orally Dissolving Film (with HPMC E15) | DSC | Presence of the drug's characteristic peak, suggesting compatibility with the polymer. | impactfactor.orgresearchgate.net |
| Optimized this compound Fast Dissolving Film (C11) | DSC | No observed incompatibilities between the drug and polymers. | thermofisher.com |
Note: Specific melting point temperatures were not provided in the source documents.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, three-dimensional images of a sample's surface topography. thermofisher.com It is invaluable in pharmaceutical research for examining the morphology of raw materials and finished products, which can provide insights into properties like flowability, compaction, and dissolution. thermofisher.com
In the analysis of this compound and its formulations, SEM has been utilized to visualize the surface characteristics of the pure drug and its appearance within a delivery system. SEM analysis of pure this compound powder reveals its crystalline structure. When formulated into a fast-dissolving film, SEM images of the optimized formulation can show how the drug is dispersed within the polymer matrix. For instance, in an optimized fast-dissolving film (formulation C11), SEM analysis indicated that there were no surface fractures or cracks, suggesting a uniform and stable film structure. researchgate.net
Table 2: SEM Morphological Evaluation of this compound
| Sample | Analysis Technique | Observed Morphology | Reference |
| Pure this compound Drug | SEM | Crystalline structure. | researchgate.net |
| Optimized Fast Dissolving Film (C11) | SEM | No surface fractures or cracks observed. | researchgate.net |
In Vitro Release and Dissolution Testing for Research Formulations
In vitro release and dissolution testing are critical for predicting the in vivo performance of a drug formulation. These tests measure the rate and extent to which the active pharmaceutical ingredient is released from the dosage form and dissolves in a specified medium.
For this compound research formulations, such as orally dissolving films and extended-release tablets, dissolution studies are performed under controlled conditions that mimic the physiological environment. A common apparatus for this is the USP Type I Basket apparatus. impactfactor.org The dissolution medium is typically a buffered solution, such as pH 6.8 phosphate (B84403) buffer, maintained at 37 ± 0.5°C to simulate the conditions of the oral cavity or gastrointestinal tract. impactfactor.org
In a study of orally dissolving films, samples were placed in 900 ml of pH 6.8 phosphate buffer stirred at 50 rpm. impactfactor.org Aliquots of the dissolution medium were withdrawn at specific time intervals and analyzed for drug content, often using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (e.g., 206.5 nm for this compound). impactfactor.org
The results of these studies are often presented as a percentage of cumulative drug release over time. For example, an optimized orally dissolving film formulation (F5) showed approximately 99.90% drug dissolution in 10 minutes. impactfactor.orgresearchgate.net In another study of fast-dissolving films, a formulation (C11) prepared with PVP K30 released 99.91% of the drug within a 5-minute timeframe. thermofisher.com In contrast, research on extended-release tablets of cevimeline showed a much slower, near-linear dissolution rate, indicating sustained release over a longer period. thesolubilitycompany.com
The dissolution data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release from the formulation. impactfactor.org
Table 3: In Vitro Dissolution Data for this compound Research Formulations
| Formulation Type | Dissolution Conditions | Key Dissolution Findings | Reference |
| Orally Dissolving Film (F5) | 900 ml of pH 6.8 phosphate buffer, 37°C, 50 rpm | ~99.90% drug release in 10 minutes. | impactfactor.orgresearchgate.net |
| Fast Dissolving Film (C11) | pH 6.8 phosphate buffer | 99.91% drug release within 5 minutes. | thermofisher.com |
| Extended-Release Press-Coated Tablets | Not specified in detail | Slower, near-linear dissolution rate compared to simple matrix tablets. | thesolubilitycompany.com |
Emerging Research Directions and Interdisciplinary Applications
Investigating Cevimeline (B1668456).HCl in the Context of Non-Canonical Muscarinic Signaling
Cevimeline.HCl traditionally has been understood to function through canonical G protein-dependent signaling pathways. As a potent agonist for M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), its effects are primarily attributed to the activation of Gq/11 proteins, which subsequently stimulates phospholipase C and initiates a cascade leading to increased intracellular calcium and glandular secretion nih.gov. These receptors are part of the larger family of G protein-coupled receptors (GPCRs) nih.gov.
However, the broader field of GPCR pharmacology has revealed that these receptors can also signal through pathways independent of G proteins, often mediated by proteins called β-arrestins. nih.govnih.govfrontiersin.org This "non-canonical" or "biased" signaling can lead to distinct cellular outcomes compared to G protein-mediated effects. nih.govnih.gov Ligands that preferentially activate one pathway over the other are known as biased agonists. nih.gov Such agonists hold therapeutic promise by potentially maximizing desired effects while minimizing adverse reactions linked to a different pathway. nih.gov
While the concept of biased agonism at muscarinic receptors is an active area of research, specific investigations into whether this compound acts as a biased agonist or significantly engages β-arrestin-dependent signaling pathways are not yet extensively detailed in published literature. The exploration of this compound's activity within these non-canonical pathways represents a compelling frontier. Understanding if this compound has a signaling bias could elucidate a more nuanced view of its mechanism of action and open avenues for developing next-generation muscarinic agonists with more refined therapeutic profiles. nih.gov
Biotechnological Applications and Targeted Delivery Systems Research
Advanced drug delivery systems are being explored to enhance the therapeutic efficacy of existing molecules. For this compound, research into nanoparticle-based carriers, particularly those utilizing biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), represents a significant area of interest. nih.govresearchgate.net PLGA is an FDA-approved biocompatible polymer known for its use in creating controlled-release drug formulations. nih.govmdpi.com
PLGA nanoparticles offer several theoretical advantages for this compound delivery:
Controlled Release: Encapsulating this compound within PLGA nanoparticles could provide sustained release, potentially reducing dosing frequency and improving patient compliance. pkheartjournal.com
Enhanced Stability: The nanoparticle matrix can protect the encapsulated drug from degradation. researchgate.net
Targeted Delivery: The surface of PLGA nanoparticles can be modified with specific ligands (such as antibodies or peptides) to target muscarinic receptors on specific cells or tissues. mdpi.commdpi.com This approach could concentrate the therapeutic agent at the site of action, enhancing efficacy while minimizing systemic side effects. mdpi.com
While specific studies on this compound formulated with PEI-PLGA (Polyethylenimine-PLGA) nanoparticles are not prominent, the characteristics of the PLGA platform make it a promising candidate for future research aimed at optimizing the delivery of muscarinic agonists. researchgate.netmdpi.commdpi.com
To improve the preclinical pharmacological profile of this compound, particularly for patient populations with difficulty swallowing (dysphagia) such as those with Sjögren's syndrome, research has focused on alternative oral formulations. wjpmr.com Studies have investigated orally dissolving films (ODFs) and fast-dissolving tablets to offer a more convenient and potentially faster-acting delivery method. wjpmr.comresearchgate.net
These studies involve optimizing various polymers, plasticizers, and superdisintegrants to achieve desired characteristics like rapid disintegration time and efficient drug release. For instance, research on ODFs has evaluated different film-forming agents like HPMC E15 and plasticizers like PEG 400. wjpmr.comresearchgate.net The goal is to create a formulation that dissolves quickly in the oral cavity, allowing for pre-gastric absorption which may enhance bioavailability and provide a quicker onset of action. wjpmr.comresearchgate.net
Table 1: Preclinical Data on Orally Dissolving Film Formulations of this compound
| Formulation ID | Film-Forming Agent | Plasticizer | Key Findings |
| Optimized ODF 1 | HPMC E15 | PEG 400 | Disintegration time of ~24 seconds; Drug dissolution of 99.90% in 10 minutes. researchgate.net |
| Optimized ODF 2 | PVP K30 | Polyethylene glycol 600 | Drug release of 99.91% within 5 minutes; Showed enhanced solubility and flexibility compared to other polymers. researchgate.net |
This table presents data synthesized from preclinical formulation studies. researchgate.netresearchgate.net
Repurposing and Novel Therapeutic Exploration beyond Primary Research Focus (e.g., metabolism, neuroprotection)
Beyond its primary indication for xerostomia, preclinical research has identified promising new therapeutic avenues for this compound, particularly in the fields of neuroprotection and metabolism.
Neuroprotection: this compound was initially investigated for its potential in treating Alzheimer's disease. nih.govnih.govresearchgate.net Research has shown that as a muscarinic M1 receptor agonist, it may impact the core pathologies of this neurodegenerative condition. nih.gov Preclinical studies have demonstrated that this compound can:
Improve experimentally induced cognitive deficits in animal models. nih.govnih.govresearchgate.net
Reduce the levels of amyloid-β (Aβ) peptide, a key component of the amyloid plaques found in Alzheimer's brains. nih.govnih.gov
Positively influence tau pathology by reducing tau hyperphosphorylation. nih.gov
These findings suggest that this compound could act as a disease-modifying agent in Alzheimer's disease by targeting multiple aspects of its pathology. nih.gov
Table 2: Summary of Preclinical Neuroprotective Effects of this compound
| Area of Investigation | Model System | Key Findings |
| Cognitive Function | Animal models of amnesia | Ameliorated memory deficits and compensated for central cholinergic defects. researchgate.net |
| Amyloid Pathology | M1AChRs-transfected PC12 cells | Increased secretion of the non-amyloidogenic soluble amyloid precursor protein (αAPPs) and decreased Aβ levels. nih.gov |
| Tau Pathology | M1AChRs-transfected PC12 cells | Reduced tau phosphorylation in a time- and dose-dependent manner. nih.gov |
This table summarizes findings from preclinical studies on the potential neuroprotective role of this compound. nih.govresearchgate.net
Metabolism: Recent preclinical studies have explored the role of this compound in mitigating metabolic side effects associated with certain antipsychotic medications, such as olanzapine (B1677200). nih.govnih.gov Olanzapine is known to cause significant weight gain and metabolic disturbances, partly through its antagonism of the muscarinic M3 receptor. nih.govnih.gov Co-treatment with this compound, an M3 agonist, has been shown to counteract these effects in animal models. nih.gov Studies in female rats demonstrated that cevimeline co-administration significantly attenuated olanzapine-induced body weight gain and disorders in glucose and lipid metabolism. nih.govnih.gov Specifically, cevimeline treatment was found to decrease plasma triglyceride and glucose levels compared to olanzapine alone. nih.gov This research points to a novel application for this compound in managing the metabolic consequences of essential psychiatric medications. nih.govnih.gov
Table 3: Preclinical Data on Metabolic Effects of this compound Co-treatment with Olanzapine
| Parameter | Animal Model | Effect of Olanzapine Alone | Effect of Olanzapine + Cevimeline |
| Body Weight Gain | Female Sprague Dawley Rats | Significantly elevated | Attenuated in a dosage-dependent manner. nih.gov |
| Plasma Triglycerides | Female Sprague Dawley Rats | Significantly elevated | Decreased compared to olanzapine only group. nih.gov |
| Plasma Glucose | Female Sprague Dawley Rats | Elevated | Decreased compared to olanzapine only group. nih.gov |
This table presents data from a preclinical study investigating the metabolic effects of this compound. nih.gov
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when evaluating the muscarinic receptor binding affinity of Cevimeline.HCl?
- Methodological Answer : Experimental design should include dose-response curves (e.g., EC₅₀/IC₅₀ calculations), competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine), and validation via positive/negative controls. Ensure receptor subtype specificity (M1/M3 vs. M2/M4) is addressed using selective antagonists (e.g., pirenzepine for M1) .
- Data Validation : Replicate experiments ≥3 times, use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to confirm reproducibility, and cross-reference results with established literature on cholinergic agonists .
Q. How can researchers ensure the purity and stability of this compound in aqueous solutions during pharmacokinetic studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and mass spectrometry (LC-MS) to monitor degradation products. Use stability-indicating methods under varying pH/temperature conditions (e.g., accelerated stability testing per ICH guidelines) .
- Common Pitfalls : Avoid prolonged exposure to light or oxygen; store samples at –80°C with desiccants. Validate methods using spiked samples with known impurities .
Advanced Research Questions
Q. How should researchers resolve contradictions in efficacy data between in vitro and in vivo models of Sjögren’s syndrome treated with this compound?
- Methodological Answer : Conduct systematic discrepancy analysis:
- Compare bioavailability metrics (e.g., plasma half-life, Cₘₐₓ) across species.
- Assess tissue penetration differences (e.g., salivary gland vs. plasma concentrations) via microdialysis or autoradiography.
- Evaluate confounding factors (e.g., interspecies variability in muscarinic receptor density) using immunohistochemistry .
Q. What advanced computational methods are suitable for predicting off-target interactions of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against non-muscarinic targets (e.g., adrenergic receptors). Validate predictions with SPR (surface plasmon resonance) binding assays. Integrate machine learning models (e.g., Random Forest) trained on ChEMBL datasets to predict ADMET properties .
- Data Integration : Cross-reference with ToxCast/Tox21 databases to assess potential cytotoxicity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent salivary secretion data in this compound trials?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response model in GraphPad Prism) to calculate EC₅₀ values. Apply mixed-effects models to account for inter-subject variability in clinical trials. Report confidence intervals and effect sizes (Cohen’s d) for transparency .
- Common Errors : Avoid omitting outliers without Grubbs’ test justification; document all exclusions .
Q. How can researchers validate the specificity of this compound’s metabolic pathways in hepatocyte models?
- Methodological Answer : Combine CYP450 inhibition assays (e.g., fluconazole for CYP2C9) with metabolite profiling via UPLC-QTOF-MS. Use isotopic labeling (e.g., ¹⁴C-Cevimeline.HCl) to trace metabolic fate. Compare human vs. rodent hepatocyte data to identify species-specific pathways .
Ethical and Reproducibility Standards
Q. What protocols ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies:
- Report sample size calculations (power analysis).
- Include blinding for treatment allocation and outcome assessment.
- Obtain ethics approval (IACUC protocol number must be disclosed) .
Q. How should researchers document experimental procedures to ensure reproducibility?
- Methodological Answer : Provide step-by-step protocols in Supplementary Materials, including:
- Exact buffer compositions (e.g., 10 mM PBS pH 7.4).
- Instrument calibration details (e.g., HPLC column lot number).
- Raw data repositories (e.g., Zenodo DOI) .
Table: Key Analytical Techniques for this compound Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
